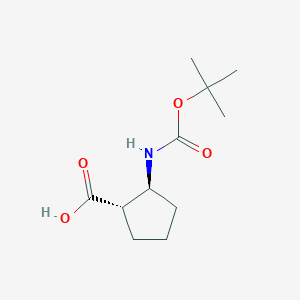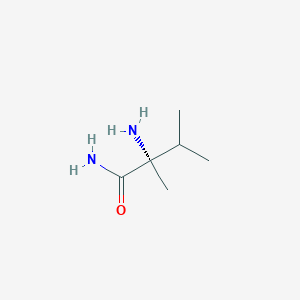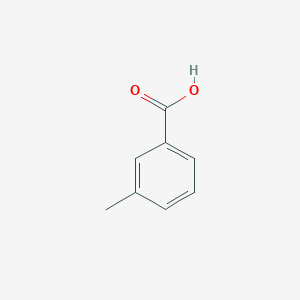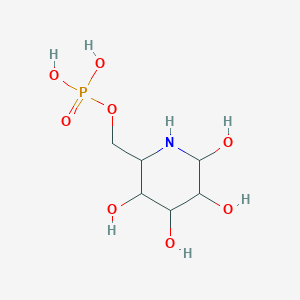
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPMP is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Mecanismo De Acción
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. The mechanism of action of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is not well understood, but it is believed to involve the phosphorylation of proteins. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the activity of certain enzymes by phosphorylating them, which can lead to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has also been shown to scavenge free radicals, which are molecules that can cause cellular damage. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the growth of cancer cells in vitro, but its anti-cancer properties have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is stable under a wide range of conditions, making it a useful compound for experiments that require long-term stability. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is also easy to synthesize using chemical methods, which makes it accessible to researchers. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has low toxicity, which reduces the risk of adverse effects in lab experiments. However, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, including its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and delivery method for (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in these applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of new compounds, including peptides and small molecules. Finally, further research is needed to understand the role of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in cellular signaling pathways and its potential as a tool for studying these pathways.
Conclusion:
In conclusion, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine that has shown potential in various scientific applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods and has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Future research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate should focus on its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways.
Métodos De Síntesis
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2,5-diketopiperazine and dihydrogen phosphate. Chemical synthesis involves using chemical reagents to carry out the reaction. Fermentation involves using microorganisms to produce (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate. The most common method of synthesizing (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is chemical synthesis, which involves reacting 2,5-diketopiperazine with dihydrogen phosphate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential in various scientific applications, including drug delivery, as a chiral auxiliary, and in the synthesis of peptides. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a chiral auxiliary in the synthesis of various compounds due to its ability to selectively control the stereochemistry of the reaction. In drug delivery, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a prodrug, which is a biologically inactive compound that is converted into an active drug in the body. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of peptides as a protecting group.
Propiedades
Número CAS |
116026-31-4 |
|---|---|
Nombre del producto |
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
Fórmula molecular |
C6H14NO8P |
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
(3,4,5,6-tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c8-3-2(1-15-16(12,13)14)7-6(11)5(10)4(3)9/h2-11H,1H2,(H2,12,13,14) |
Clave InChI |
GOGMMRLMDFIUBC-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
Sinónimos |
nojirimycin 6-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



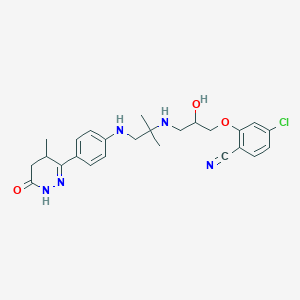

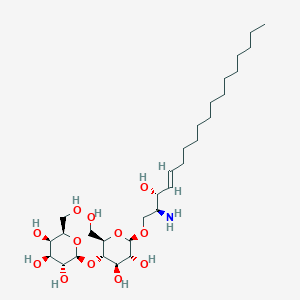

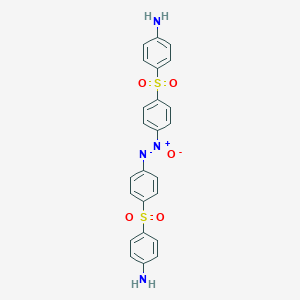
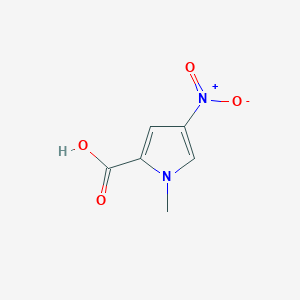


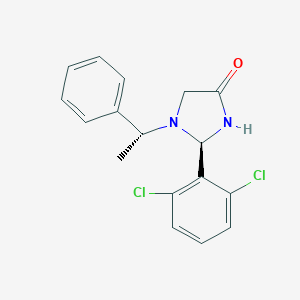
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
